tert-Butyl 4-(dimethylamino)-4-methylpiperidine-1-carboxylate
Description
tert-Butyl 4-(dimethylamino)-4-methylpiperidine-1-carboxylate is a Boc-protected piperidine derivative featuring a dimethylamino group and a methyl substituent at the 4-position of the piperidine ring. This compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules such as RAS inhibitors (e.g., Elironrasib/RMC-6291) . The tert-butyloxycarbonyl (Boc) group enhances solubility and stability during synthetic processes, while the dimethylamino moiety contributes to electronic and steric properties, influencing interactions with biological targets. Its molecular formula is C₁₃H₂₆N₂O₂, with a molecular weight of 242.36 g/mol.
Properties
IUPAC Name |
tert-butyl 4-(dimethylamino)-4-methylpiperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O2/c1-12(2,3)17-11(16)15-9-7-13(4,8-10-15)14(5)6/h7-10H2,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRTLWLJLRCXHQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC1)C(=O)OC(C)(C)C)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(dimethylamino)-4-methylpiperidine-1-carboxylate typically involves the reaction of 4-(dimethylamino)-4-methylpiperidine with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at low temperatures to control the reaction rate and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-(dimethylamino)-4-methylpiperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the tert-butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Organic Synthesis
TBMDP serves as a versatile building block in organic synthesis. Its piperidine ring allows it to participate in various chemical reactions, including:
- Substitution Reactions : The dimethylamino group can act as a nucleophile, enabling the formation of new carbon-nitrogen bonds.
- Addition Reactions : TBMDP can react with electrophiles to form more complex structures, which are crucial in developing new materials and pharmaceuticals.
Medicinal Chemistry
The compound is notable for its potential in drug development due to the following characteristics:
- Pharmacophore Development : The piperidine structure is prevalent in many drugs, making TBMDP a candidate for creating new therapeutic agents. Its derivatives have shown promise in treating various conditions, including neurological disorders and cancer.
- Case Study Example : A study demonstrated that derivatives of TBMDP exhibited significant activity against specific cancer cell lines, suggesting its role in developing anticancer therapies .
Material Science
In material science, TBMDP is utilized in the synthesis of polymers, particularly polyurethanes. These materials have applications in coatings, foams, and elastomers due to their desirable mechanical properties and durability.
Mechanism of Action
The mechanism of action of tert-Butyl 4-(dimethylamino)-4-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. This interaction can affect various biochemical pathways, leading to changes in cellular functions .
Comparison with Similar Compounds
Structural Analogs
The following table compares structural analogs of tert-Butyl 4-(dimethylamino)-4-methylpiperidine-1-carboxylate, highlighting key substituents and applications:
Key Observations :
- Substituent Effects: The dimethylamino group in the target compound provides strong electron-donating effects, enhancing basicity compared to primary amines (e.g., 4-amino derivatives) .
- Fluorine and Hydroxyimino Groups: Fluorine in tert-Butyl 3-fluoro-4-((hydroxyimino)methyl)-4-methylpiperidine-1-carboxylate increases electronegativity and hydrogen-bonding capacity, which may improve target selectivity .
Physicochemical Properties
- Lipophilicity: The Boc group and dimethylamino substituent increase lipophilicity compared to unsubstituted piperidines, enhancing membrane permeability in drug candidates .
- Solubility: Primary amines (e.g., 4-aminomethyl derivatives) exhibit higher aqueous solubility due to protonation, whereas tertiary amines (e.g., dimethylamino) are less soluble but more metabolically stable .
- Boiling Points : tert-Butyl derivatives generally have high boiling points (>200°C) due to their bulky substituents and hydrogen-bonding capabilities .
Reactivity :
Biological Activity
Overview
tert-Butyl 4-(dimethylamino)-4-methylpiperidine-1-carboxylate is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a tert-butyl group, a dimethylamino moiety, and a piperidine ring, which contribute to its pharmacological properties. The interactions of this compound with biological macromolecules can lead to various therapeutic effects, making it a subject of extensive research.
The biological activity of this compound is primarily mediated through its ability to interact with specific molecular targets, such as enzymes and receptors. The dimethylamino group can form hydrogen bonds and electrostatic interactions, facilitating binding to biological macromolecules. Additionally, the piperidine structure allows for π-π stacking interactions, further enhancing its binding affinity and specificity .
Pharmacokinetics
Pharmacokinetic studies have shown that compounds similar to this compound exhibit various parameters that influence their efficacy:
| Compound | Clearance (Cl) mL/min/kg | Volume of Distribution (Vd) L/kg | Half-life (t1/2) min | Bioavailability (F) % |
|---|---|---|---|---|
| 34b | 14 | 0.6 | 80 | 42 |
This data indicates that the compound has moderate clearance and bioavailability, which are critical factors for its therapeutic application .
Biological Activity
Research has indicated that this compound may possess notable antiproliferative properties. In vitro studies have demonstrated its ability to inhibit cellular proliferation at concentrations above 10 μM. However, the mechanism behind this activity does not solely rely on kinase inhibition, suggesting alternative pathways may be involved .
Case Studies
- Cancer Therapy : In a study involving FaDu hypopharyngeal tumor cells, compounds structurally related to this compound exhibited enhanced cytotoxicity compared to standard treatments such as bleomycin. This suggests potential applications in cancer therapy through mechanisms involving apoptosis induction and cell cycle arrest .
- Inflammation Models : In animal models assessing inflammatory responses, the compound's ability to modulate cytokine production was evaluated. Results indicated a significant reduction in pro-inflammatory cytokines when administered at specific dosages, highlighting its potential as an anti-inflammatory agent .
Comparative Analysis
When compared with similar compounds, this compound demonstrates unique properties due to its specific substitution pattern on the piperidine ring. This structural uniqueness contributes to enhanced stability and selectivity in biological interactions:
| Compound Name | Similarity | Unique Features |
|---|---|---|
| N-(tert-butyl)-3-(dimethylaminomethyl)piperidine-1-carboxamide | 0.98 | Different positioning of the dimethylamino group |
| tert-Butyl 3-(aminomethyl)piperidine-1-carboxamide | 0.98 | Lacks benzamido moiety |
| tert-Butyl methyl(piperidin-4-ylmethyl)carbamate | 0.98 | Distinct functional group arrangement |
These comparisons illustrate how variations in side chains and functional groups can influence biological activities and therapeutic applications .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for tert-Butyl 4-(dimethylamino)-4-methylpiperidine-1-carboxylate, and how can reaction conditions be optimized?
- Methodology : Multi-step synthesis often involves coupling dimethylamino and methyl groups to a piperidine core, followed by Boc protection. For example:
- Step 1 : React 4-methylpiperidine with dimethylamine under reductive amination (e.g., using NaBH₃CN in methanol) .
- Step 2 : Protect the amine with tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine or cesium carbonate in solvents such as 1,4-dioxane or NMP .
- Optimization : Control reaction temperature (e.g., 0°C for Boc protection) and use catalysts like 4-(dimethylamino)pyridine (DMAP) to enhance yields .
Q. How should researchers purify and characterize this compound to ensure structural fidelity?
- Purification : Use silica gel column chromatography with gradient elution (e.g., ethyl acetate/hexane) . For large-scale batches, recrystallization in ethanol or acetone is effective.
- Characterization :
Q. What safety protocols are critical when handling this compound in the laboratory?
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for solvent-based reactions .
- Storage : Keep in airtight containers at 2–8°C, away from light and moisture. Monitor for decomposition (e.g., discoloration or gas release) .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid water jets to prevent aerosolization .
Advanced Research Questions
Q. How can stereochemical outcomes be controlled during the synthesis of derivatives of this compound?
- Diastereoselective Methods : Utilize chiral auxiliaries or asymmetric catalysis. For example, Ugi reactions with enantiopure α-amino acids can induce diastereoselectivity (up to 92:8 dr) .
- Computational Modeling : Employ DFT calculations to predict transition-state energies and optimize steric/electronic effects in stereoselective steps .
Q. What analytical strategies resolve contradictions between experimental and computational data (e.g., NMR shifts vs. predicted spectra)?
- Cross-Validation : Compare experimental NMR with density functional theory (DFT)-simulated spectra (e.g., using Gaussian or ORCA). Adjust solvent effects (PCM model) for accuracy .
- Dynamic Effects : Account for conformational flexibility using NOESY or variable-temperature NMR to identify dominant rotamers .
Q. How can researchers investigate the ecological impact of this compound given limited toxicity data?
- In Silico Assessment : Use tools like ECOSAR or TEST to predict acute aquatic toxicity (e.g., LC₅₀ for fish) .
- In Vitro Assays : Perform Daphnia magna immobilization tests or algal growth inhibition studies (OECD 201/202 guidelines) to fill data gaps .
Q. What methodologies identify decomposition products under high-temperature or oxidative conditions?
- Thermogravimetric Analysis (TGA) : Monitor mass loss at 100–300°C to detect volatile byproducts (e.g., CO₂ from Boc group cleavage) .
- LC-HRMS : Use reverse-phase chromatography coupled with high-resolution mass spectrometry to characterize non-volatile degradation products (e.g., piperidine derivatives) .
Application-Oriented Questions
Q. How does the dimethylamino group influence the compound’s reactivity in medicinal chemistry applications?
- Role in Bioactivity : The dimethylamino group enhances solubility and serves as a hydrogen bond acceptor, improving binding to targets like kinase enzymes .
- Derivatization : React with electrophiles (e.g., alkyl halides) to form quaternary ammonium salts for enhanced pharmacokinetic properties .
Q. What strategies improve the compound’s stability in aqueous solutions for biological assays?
- pH Control : Buffer solutions (pH 6–8) minimize Boc group hydrolysis. Avoid strong acids/bases .
- Lyophilization : Freeze-dry the compound with cryoprotectants (e.g., trehalose) for long-term storage .
Data Gaps and Mitigation
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
